
3-Oxocyclobutane-1,1-dicarboxylic acid
Übersicht
Beschreibung
3-Oxocyclobutane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C6H6O5 and a molecular weight of 158.11 . It is a very important medicine intermediate, widely applied in the synthesis of various bulk drugs .
Synthesis Analysis
The synthesis of 3-Oxocyclobutane-1,1-dicarboxylic acid can be achieved through several methods. One method involves heating 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester (2.2 g, 7.63 mmol) in HCl (6 N, 6 mL) at 155-160°C . Another method involves a three-step reaction using acetone, bromine, and malononitrile as raw materials, ethanol, DMF (dimethyl formamide), and water as solvents, sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .Molecular Structure Analysis
The InChI code for 3-Oxocyclobutane-1,1-dicarboxylic acid is 1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11) . The InChI key is QTZIWJVUUXVIKM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted density of 3-Oxocyclobutane-1,1-dicarboxylic acid is 1.748±0.06 g/cm3 . The predicted boiling point is 466.7±45.0 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
3-Oxocyclobutane-1,1-dicarboxylic acid has been used in the synthesis of water-soluble diamine platinum complexes, which have shown potent anticancer activity against various human cancer cell lines . These include lung carcinoma (A549), ovarian carcinoma (SK-OV-3), and colon cancer cell (HT-29) lines . The complexes displayed potent anticancer activity and showed the same level of acute toxicity as carboplatin and lower toxicity than cisplatin in vivo .
Leaving Group in Platinum Anticancer Complexes
This compound has been demonstrated to be a good leaving group in platinum anticancer complexes . It not only endows the platinum anticancer complexes with water solubility but also improves their toxicological profile .
Medicine Intermediate
3-Oxocyclobutane-1,1-dicarboxylic acid is a very important medicine intermediate . It is widely applied in the synthesis of a variety of bulk drugs .
Synthesis of ACK1 Antibody
This compound is used in the synthesis of the ACK1 antibody , a crucial component in many biological research studies.
Synthesis of MDM2 Antagonist
It is also used in the synthesis of the MDM2 antagonist , a potential therapeutic agent for cancer treatment.
Synthesis of JAK Inhibitor
3-Oxocyclobutane-1,1-dicarboxylic acid is used in the synthesis of the JAK inhibitor , a class of drugs used in the treatment of inflammatory conditions and certain types of cancer.
Synthesis of CETP Inhibitor
This compound is used in the synthesis of the CETP inhibitor , a drug used to treat high cholesterol.
Synthesis of PDE10 Inhibitor
Lastly, it is used in the synthesis of the PDE10 inhibitor , a potential therapeutic agent for neurological disorders.
Safety and Hazards
3-Oxocyclobutane-1,1-dicarboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Zukünftige Richtungen
3-Oxocyclobutane-1,1-dicarboxylic acid is a very important medicine intermediate, and it is widely applied in the synthesis of various bulk drugs . It is used in the synthesis of ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug . Therefore, its future directions are likely to be closely tied to advancements in these areas.
Wirkmechanismus
Target of Action
3-Oxocyclobutane-1,1-dicarboxylic acid is a key intermediate in the synthesis of several pharmaceutical compounds . It has been used in the synthesis of platinum-based anticancer drugs . These drugs primarily target DNA in cancer cells, causing cross-linking and inhibiting transcription .
Mode of Action
The compound is used as a leaving group in the synthesis of water-soluble diamine platinum complexes . These complexes interact with DNA in cancer cells, causing cross-linking and inhibiting transcription, which leads to cell death .
Biochemical Pathways
It is known that the platinum complexes it helps form can disrupt dna replication and transcription in cancer cells, leading to cell death .
Pharmacokinetics
It is known that the compound is used in the synthesis of water-soluble platinum complexes This suggests that it may have good bioavailability
Result of Action
The platinum complexes synthesized using 3-Oxocyclobutane-1,1-dicarboxylic acid have shown potent anticancer activity against various human cancer cell lines, including lung carcinoma (A549), ovarian carcinoma (SK-OV-3), and colon cancer cell (HT-29) lines . They have also shown lower toxicity than cisplatin and the same level of acute toxicity as carboplatin in vivo .
Action Environment
The action of 3-Oxocyclobutane-1,1-dicarboxylic acid is influenced by the conditions under which it is synthesized into active compounds. For example, the synthesis of the platinum complexes requires a temperature of 120-150°C . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
3-oxocyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZIWJVUUXVIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxocyclobutane-1,1-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





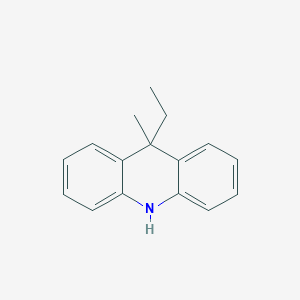
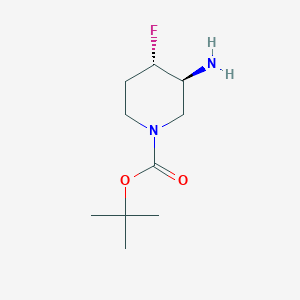
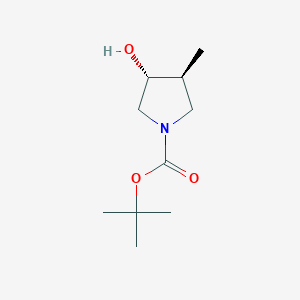
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
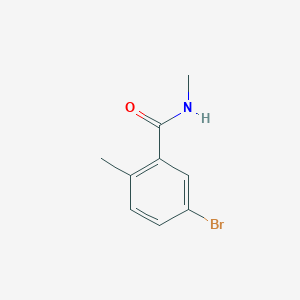
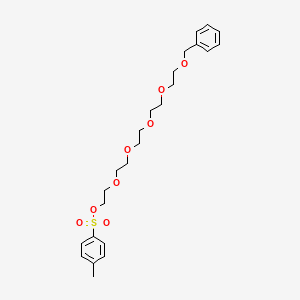
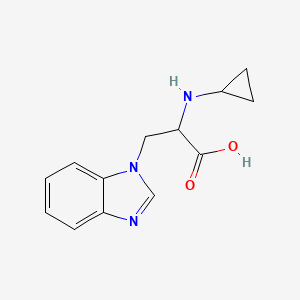
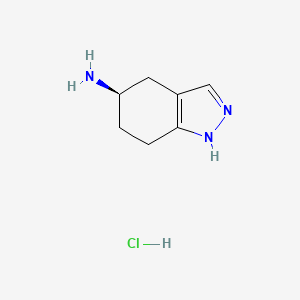

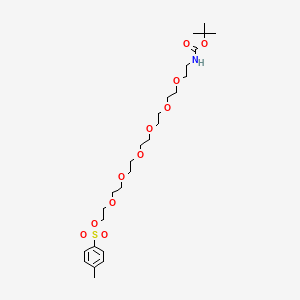
![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)